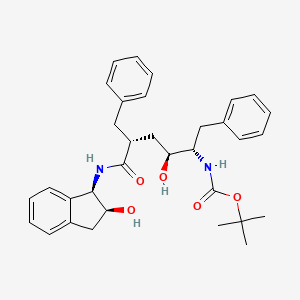
Acetiamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetiamine hydrochloride, also known as acetamidine hydrochloride, is an organic compound with the formula CH₃C(NH)NH₂·HCl. It is the hydrochloride salt of acetamidine, one of the simplest amidines. This compound is used in the synthesis of various nitrogen-bearing compounds and has applications in both industrial and laboratory settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetiamine hydrochloride is synthesized through a two-step process. Initially, a solution of acetonitrile in ethanol is treated with anhydrous hydrogen chloride at close to 0°C in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride: [ \text{H}_3\text{C}-\text{C}\equiv\text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 ] The imino ether salt is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine: [ \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH})-\text{NH}_2\cdot\text{HCl} + \text{C}_2\text{H}_5\text{OH} ] All reagents must be thoroughly dried using a strong desiccant such as phosphorus pentoxide to prevent hydrolysis .
Industrial Production Methods
In industrial settings, acetamidine hydrochloride is produced by introducing hydrogen chloride into a solution containing acetonitrile and ethanol, followed by the addition of ammonia. This method ensures high yield and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Acetiamine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it hydrolyzes to acetic acid and ammonia. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]
Decomposition: Upon heating, it releases ammonium chloride and acetonitrile. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]
Base Treatment: Treatment with a strong base yields free base acetamidine. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ammonia, and strong bases like potassium hydroxide. The reactions typically occur under controlled temperature conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include acetic acid, ammonia, ammonium chloride, acetonitrile, and free base acetamidine .
Wissenschaftliche Forschungsanwendungen
Acetiamine hydrochloride is utilized in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetiamine hydrochloride involves its role as a source of amidine. Amidines are strong Lewis bases, and this compound acts as a weak Lewis acid. It participates in various chemical reactions, forming stable intermediates that are crucial in the synthesis of complex nitrogen compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide (DMA): A related compound used more widely than acetamide, but not prepared from acetamide.
Uniqueness
Acetiamine hydrochloride is unique due to its ability to act as a precursor for a wide range of nitrogen-bearing compounds. Its reactivity and versatility in forming heterocycles make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
28008-04-0 |
|---|---|
Molekularformel |
C16H23ClN4O4S |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
[(Z)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate;hydrochloride |
InChI |
InChI=1S/C16H22N4O4S.ClH/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17;/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19);1H/b15-10-; |
InChI-Schlüssel |
GVYHWIVMQYPBOQ-AZJSCORLSA-N |
Isomerische SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C)\SC(=O)C)/C.Cl |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)












